Comparative Kinase Inhibition: Target Compound Scaffold Outperforms 5-Iodo and 3-Methyl Analogs
A direct analog, 4-(3-iodo-1H-pyrazol-4-yl)pyrimidin-2-amine, which is readily synthesized from the target compound, has been explicitly reported as a nanomolar ALK inhibitor with an IC50 of 0.6 nM [1]. This potency is superior to other closely related halogenated regioisomers, such as the 5-iodo variant, which is only referenced as a general building block without reported inhibitory activity , and the 3-methyl-substituted pyrazolopyrimidine derivative, which showed significantly weaker inhibition with IC50 values of 0.45 µM (L1196M ALK) and 1.3 µM (ROS1) [2]. The strategic placement of the iodine atom at the 3-position is a critical structural determinant for achieving sub-nanomolar kinase engagement.
| Evidence Dimension | ALK Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | 3-methyl-substituted analog: 450 nM (L1196M ALK) |
| Quantified Difference | 750-fold greater potency |
| Conditions | In vitro kinase inhibition assay (BindingDB entry for ALK tyrosine kinase receptor) |
Why This Matters
This data directs procurement toward the 3-iodo substitution pattern over the 3-methyl or 5-iodo analogs for achieving high-affinity kinase inhibition in screening cascades.
- [1] BindingDB. (n.d.). Ki Summary for ALK tyrosine kinase receptor. Entry ID: 50045427. View Source
- [2] Abdelazem, A. Z., et al. (2015). Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. European Journal of Medicinal Chemistry, 90, 195-208. View Source
